molecular formula C10H12ClFO2 B8032831 3-Butoxy-4-chloro-2-fluorophenol

3-Butoxy-4-chloro-2-fluorophenol

Cat. No.: B8032831
M. Wt: 218.65 g/mol
InChI Key: BJTNIEXLLQLMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-4-chloro-2-fluorophenol is a halogenated phenolic compound featuring a butoxy group (-OC₄H₉) at the 3-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position of the phenol ring. The butoxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler phenolic derivatives.

Properties

IUPAC Name

3-butoxy-4-chloro-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2/c1-2-3-6-14-10-7(11)4-5-8(13)9(10)12/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNIEXLLQLMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-chloro-2-fluorophenol typically involves the substitution reactions on a phenol derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable phenol derivative undergoes substitution with butoxy, chloro, and fluoro groups under controlled conditions. The reaction may involve the use of bases like potassium hydroxide and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process .

Industrial Production Methods: Industrial production of 3-Butoxy-4-chloro-2-fluorophenol may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-chloro-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can participate in further substitution reactions, where the butoxy, chloro, or fluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols.

Scientific Research Applications

3-Butoxy-4-chloro-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxy-4-chloro-2-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chloro and fluoro substituents may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-ethyl-4-fluorophenol

A closely related compound is 3-chloro-2-ethyl-4-fluorophenol (CAS: 1232774-18-3), which substitutes the butoxy group with an ethyl (-C₂H₅) moiety at the 2-position . Key differences include:

Property 3-Butoxy-4-chloro-2-fluorophenol 3-Chloro-2-ethyl-4-fluorophenol
Molecular Formula C₁₀H₁₂ClFO₂ C₈H₈ClFO
Molecular Weight (g/mol) ~218.65 (estimated) 174.6
Substituents -OC₄H₉ (3), -Cl (4), -F (2) -C₂H₅ (2), -Cl (3), -F (4)
Lipophilicity (LogP) Higher (due to longer butoxy chain) Moderate (shorter ethyl group)

This difference may influence applications in drug delivery or pesticide formulations.

4-Chloro-2-fluorophenol

Removing the alkoxy substituent entirely yields 4-chloro-2-fluorophenol (C₆H₄ClFO), a simpler derivative with reduced steric hindrance and lower molecular weight (~146.55 g/mol). The absence of an alkoxy group decreases solubility in nonpolar solvents but may improve reactivity in electrophilic substitution reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.